(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution. The final step involves the formation of the diazinane trione core under controlled conditions, often using a combination of catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in electronics, catalysis, and material science.
Mechanism of Action
The mechanism of action of (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, while the diazinane trione core contributes to its stability and reactivity. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin, share some biological activities.
Fluorophenyl Compounds: Compounds like fluoxetine and fluticasone, which contain fluorophenyl groups, exhibit similar binding affinities and pharmacological properties.
Diazinane Trione Compounds: Other diazinane trione derivatives, such as barbiturates, share similar chemical reactivity and stability.
Uniqueness
What sets (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of these three distinct moieties, resulting in a compound with unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H16FN3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-5-13(6-8-15)9-10-25-20(27)17(19(26)24-21(25)28)11-14-12-23-18-4-2-1-3-16(14)18/h1-8,11-12,27H,9-10H2,(H,24,26,28)/b14-11+ |
InChI Key |
BHGNFSADMMLEMI-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.